{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
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Overview
Description
{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a methoxyphenyl group, and a morpholine carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 4-methoxyaniline to form the intermediate 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with morpholine-4-carbodithioate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, advanced purification techniques like recrystallization and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)amino]-6-chloro-1,3,5-triazine
- 4-[(4-methoxyphenyl)amino]-1,3,5-triazine-2-thiol
- 4-[(4-methoxyphenyl)amino]-1,3,5-triazine-2-yl morpholine-4-carbodithioate
Uniqueness
What sets {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine-4-carbodithioate moiety, in particular, enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-23-12-4-2-11(3-5-12)18-15-20-13(19-14(17)21-15)10-26-16(25)22-6-8-24-9-7-22/h2-5H,6-10H2,1H3,(H3,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDYIPCYODQSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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